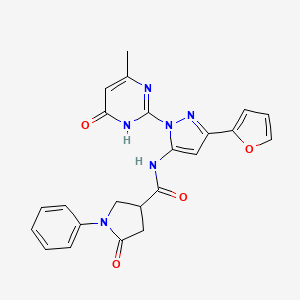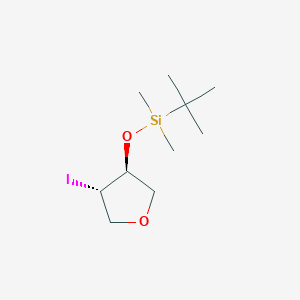
trans tert-Butyl((4-iodotetrahydrofuran-3-yl)oxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans tert-Butyl((4-iodotetrahydrofuran-3-yl)oxy)dimethylsilane: is a chemical compound with the molecular formula C10H21IO2Si and a molecular weight of 328.26 g/mol . It is characterized by the presence of an iodotetrahydrofuran ring and a tert-butyl dimethylsilane group. This compound is often used in organic synthesis and research due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of trans tert-Butyl((4-iodotetrahydrofuran-3-yl)oxy)dimethylsilane typically involves the reaction of 4-iodotetrahydrofuran with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.
Analyse Chemischer Reaktionen
trans tert-Butyl((4-iodotetrahydrofuran-3-yl)oxy)dimethylsilane: undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The tetrahydrofuran ring can be oxidized to form different oxygenated products.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present in the molecule.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride .
Wissenschaftliche Forschungsanwendungen
trans tert-Butyl((4-iodotetrahydrofuran-3-yl)oxy)dimethylsilane: is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of novel materials with specific properties.
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with biological molecules.
Wirkmechanismus
The mechanism of action of trans tert-Butyl((4-iodotetrahydrofuran-3-yl)oxy)dimethylsilane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the silyl group can protect reactive sites during chemical reactions. These interactions facilitate the compound’s role in organic synthesis and biological studies .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to trans tert-Butyl((4-iodotetrahydrofuran-3-yl)oxy)dimethylsilane include:
- tert-Butyl((4-bromotetrahydrofuran-3-yl)oxy)dimethylsilane
- tert-Butyl((4-chlorotetrahydrofuran-3-yl)oxy)dimethylsilane
- tert-Butyl((4-fluorotetrahydrofuran-3-yl)oxy)dimethylsilane
These compounds share similar structural features but differ in the halogen atom attached to the tetrahydrofuran ring. The uniqueness of This compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties .
Eigenschaften
IUPAC Name |
tert-butyl-[(3S,4S)-4-iodooxolan-3-yl]oxy-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21IO2Si/c1-10(2,3)14(4,5)13-9-7-12-6-8(9)11/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIINUWHDCFYKLN-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1COCC1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1COC[C@@H]1I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21IO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
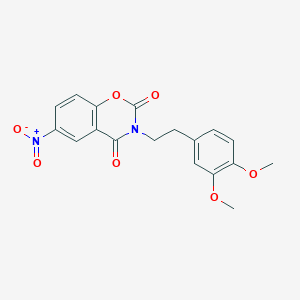
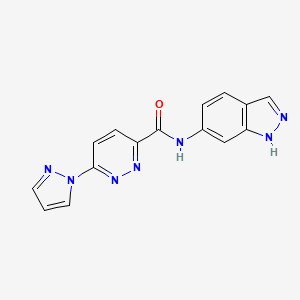
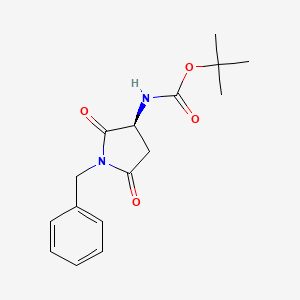
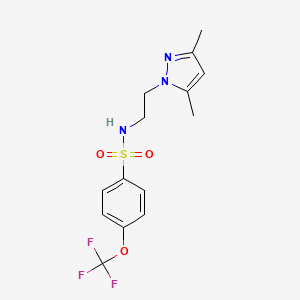
![2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one](/img/structure/B2599365.png)
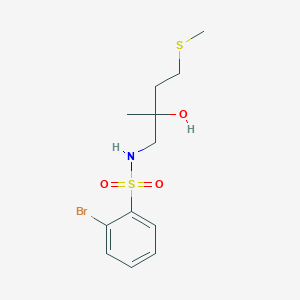
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2599371.png)
![N-(1,3-benzothiazol-2-yl)-N'-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2599372.png)
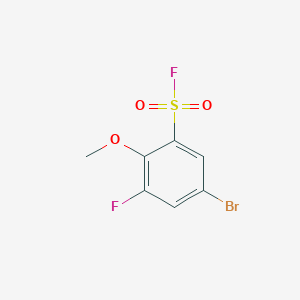
![(2,2-Difluorospiro[2.3]hexan-1-yl)methanamine](/img/structure/B2599374.png)
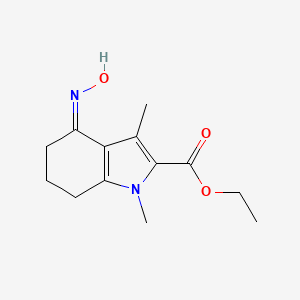
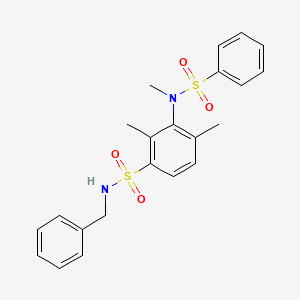
![2-[(E)-1,3-benzodioxol-5-ylmethylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B2599379.png)
